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PrP 106-126

Circular dichroism spectroscopy Secondary structure determination Prion protein folding

Prion researchers often face peptide models that fail to reproduce key pathological hallmarks, compromising aggregation and neurotoxicity data. PrP 106-126 resolves this by reliably forming β-sheet-rich (~46%) amyloid fibrils, triggering caspase-3-mediated apoptosis, and exhibiting protease resistance-features absent in scrambled controls. • Spontaneously aggregates into ~100 nm fibrils (~6,000 molecules) for reproducible kinetics assays • Sequence-dependent neurotoxicity validated by scrambled peptide negative control • Supplied with HPLC purity >98%, shipped ambient for immediate global delivery

Molecular Formula C₈₀H₁₃₈N₂₆O₂₄S₂
Molecular Weight 1912.30
Cat. No. B1574805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrP 106-126
Molecular FormulaC₈₀H₁₃₈N₂₆O₂₄S₂
Molecular Weight1912.30
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PrP 106-126 Identity and Selection Rationale


PrP 106-126 (CAS 148439-49-0, molecular weight 1912.4 Da) is a synthetic 21-amino-acid peptide (KTNMKHMAGAAAAGAVVGGLG) corresponding to residues 106–126 of the human prion protein (PrP). It recapitulates several hallmark features of the pathological scrapie isoform PrPSc, including a predominantly β-sheet secondary structure, protease resistance, amyloidogenic aggregation, and neuronal toxicity [1][2]. First characterized in 1993 as a neurotoxic fragment capable of polymerizing into amyloid-like fibrils, PrP 106-126 has become the most extensively validated and widely cited minimal peptide model for studying prion-mediated neurodegeneration, serving as a reference standard against which other prion-derived peptides—such as PrP 127-147, PrP 82-146, central domain subfragments (CC 95–110, HR 112–133, CD 95–133), scrambled sequence controls, and species variants (e.g., bovine)—are routinely benchmarked [3].

Why Substitution Without Evidence Fails


Substituting PrP 106-126 with a closely related prion peptide—such as PrP 127-147, PrP 82-146, subfragments CC (95–110) or HR (112–133), bovine-sequence PrP 106-126, oxidized (Met-sulfoxide) PrP 106-126, or scrambled PrP 106-126—introduces measurable and often binary differences in secondary structure, aggregation behavior, protease sensitivity, neurotoxicity, ion channel modulation, and metal-binding properties [1][2]. Unlike full-length recombinant PrP, these short synthetic fragments do not simply vary by potency; they frequently abolish the very biological activity being studied. For example, the scrambled sequence of PrP 106-126 is conformationally random coil, non-aggregating, fully protease-sensitive, non-neurotoxic, and electrophysiologically silent under conditions where wild-type PrP 106-126 is active [3][4]. Similarly, the CC and HR subfragments that flank the 106–126 region lack independent neurotoxicity entirely [5]. Consequently, compound selection for prion research cannot rely on nominal sequence similarity—only direct comparative data from defined assays can qualify a peptide as a functionally equivalent or appropriately controlled comparator.

Quantitative Comparison Against Close Analogs


Secondary Structure: β-Sheet vs. Random Coil

Circular dichroism (CD) spectroscopy demonstrates a dramatic structural divergence between wild-type PrP 106-126 and its scrambled-sequence control. The monomeric form of PrP 106-126 contains approximately 46% β-sheet and approximately 23% β-turn content, consistent with its propensity to form ordered β-hairpin monomers that assemble into oligomers and fibrils [1]. In contrast, the scrambled PrP 106-126 peptide (identical amino acid composition, randomized sequence) exhibits a predominantly random coil structure with increased α-helical and random coil components relative to the normal peptide, and fails to undergo oligomerization detectable by ion mobility spectrometry–mass spectrometry [1][2]. Earlier CD studies independently confirmed that PrP 106-126 is largely β-sheet while the scrambled sequence is random coil [2].

Circular dichroism spectroscopy Secondary structure determination Prion protein folding

Aggregation Propensity: Immediate Aggregation vs. None

Laser light scattering analysis revealed that wild-type PrP 106-126 aggregates immediately after dissolution in phosphate buffer (20 mM or 200 mM, pH 5.0 and 7.0), forming particles with an average hydrodynamic diameter of 100 nm and an average molecular weight of 12 × 10⁶ ± 30% Da, corresponding to the aggregation of approximately 6,000 ± 30% peptide molecules per particle [1]. Under identical conditions, the scrambled PrP 106-126 peptide showed no detectable aggregation [1]. This binary difference in aggregation behavior is structurally driven and is absent when methionine residues are oxidized to methionine sulfoxide, which inhibits oligomerization despite preserving the monomeric β-hairpin conformation [2].

Laser light scattering Amyloid aggregation Peptide quality control

Protease Resistance: Partial vs. Complete Degradation

A defining biochemical hallmark of PrPSc is its partial resistance to protease digestion, and PrP 106-126 faithfully reproduces this property. In direct side-by-side digestion experiments, wild-type PrP 106-126 demonstrated partial resistance to both proteinase K and pronase treatment, whereas the scrambled PrP 106-126 peptide was completely degraded following incubation with the same enzymes at 37°C for 30 minutes [1]. This protease resistance is dependent on the aggregated, β-sheet-rich conformation of the peptide and is significantly reduced upon methionine oxidation, which also diminishes fibril formation [2].

Protease resistance assay PrPSc mimicry Peptide stability

Neurotoxicity: Active Central Domain vs. Inactive Flanking Subfragments

The central domain (CD, residues 95–133) of the cellular prion protein can be dissected into two chemically distinct subdomains: the charge cluster (CC, residues 95–110) and the hydrophobic region (HR, residues 112–133). PrP 106-126 spans a critical segment overlapping the junction between these subdomains. When the individual cytotoxicity of CC, HR, and CD peptides was systematically compared in cultured cortical neurons, only the CD peptide—which encompasses PrP 106-126—produced neurotoxicity, as evidenced by caspase-3 activation and cell membrane disruption leading to cell death [1]. Neither the CC nor the HR peptide alone exhibited detectable neurotoxic activity [1]. This establishes that the 106–126 region is necessary but its flanking sequences alone are insufficient for conferring the neurotoxic phenotype.

Neuronal viability assay Caspase-3 activation Central domain prion peptides

Electrophysiology: K⁺ Current Reduction vs. No Effect

Using patch clamp recordings from acutely dissociated rat basal forebrain neurons, application of 50 nM PrP 106-126 evoked a significant reduction of whole-cell outward currents across a voltage range of -30 to +30 mV [1]. This effect was sequence-specific: the scrambled sequence of PrP 106-126 produced no detectable modulation of K⁺ currents under identical recording conditions [1]. The current reduction was significantly attenuated in Ca²⁺-free external media and in the presence of iberiotoxin, a selective blocker of large-conductance calcium-activated potassium (BK) channels, and also involved depression of delayed rectifier (IK) and transient outward (IA) potassium currents [1].

Patch clamp electrophysiology Potassium channel modulation Neuronal excitability

Copper Binding Affinity vs. Octarepeat Region

Potentiometric, UV-vis, CD, EPR spectroscopic, and ESI-MS analyses of Cu(II) complex formation with PrP 106-126 and its fragment peptides revealed that the 106-126 region binds Cu(II) through His-111 imidazole nitrogen and deprotonated amide nitrogens, forming 3N and 4N complexes as the major species at physiological pH [1]. Critically, the peptide sequences from the neurotoxic 106-126 region demonstrated a higher metal-binding affinity than the well-characterized octarepeat fragments located in the N-terminal domain of PrP [1]. This elevated copper affinity within the 106-126 domain may contribute to copper-mediated aggregation and neurotoxicity mechanisms that are unique to this region of the prion protein [2].

Metal ion coordination Copper binding PrP neurotoxicity mechanism

Scientific Procurement and Assay Applications


Prion Neurotoxicity Mechanistic Studies

PrP 106-126 is the most extensively validated minimal peptide model for dissecting the molecular mechanisms of prion-mediated neurodegeneration. Its ability to induce neuronal apoptosis through caspase-3 activation, membrane disruption, K⁺ channel modulation at nanomolar concentrations, and PrPC-dependent signaling pathway overstimulation has been established across multiple independent laboratories and experimental systems [1][2]. When designing neurotoxicity experiments, PrP 106-126 must be used with its scrambled-sequence peptide as the obligatory negative control, since the scrambled peptide is structurally random coil, non-aggregating, fully protease-sensitive, non-neurotoxic, and electrophysiologically inactive—validating that any observed effects are sequence- and conformation-dependent [1][3][4].

Amyloid Aggregation and Fibril Formation Assays

PrP 106-126 spontaneously forms amyloid-like fibrils with β-sheet-rich structure (~46% β-sheet content) and aggregates of ~100 nm hydrodynamic diameter comprising ~6,000 peptide molecules, making it a robust and reproducible system for studying prion protein aggregation kinetics, fibril structure, and inhibitor screening [5][6]. The bovine variant of PrP 106-126 (single methionine) and oxidized forms (Met-sulfoxide) serve as informative comparators with reduced fibril-forming capacity, enabling structure-activity relationship studies that isolate the contribution of methionine residues to aggregation [7]. For assays requiring a soluble, non-fibrillizing control, the Gly114Ala/Gly119Ala double mutant provides a soluble β-structured peptide that retains toxicity independent of fibril formation [8].

Central Domain Structure-Function Mapping

PrP 106-126 occupies a structurally critical position overlapping the junction between the charge cluster (CC, 95–110) and hydrophobic region (HR, 112–133) of the PrP central domain. Systematic cytotoxicity comparison has established that neither CC nor HR peptide alone is neurotoxic, while the CD peptide (95–133, containing 106–126) is fully active [3]. This makes PrP 106-126 the minimal essential region required for neurotoxicity within the central domain and the appropriate peptide for structure-function studies when the objective is to map the minimal toxic sequence, rather than using the full CD peptide or its subfragments [3].

Copper-Mediated Pathology and Metal-Binding Studies

PrP 106-126 exhibits higher Cu(II)-binding affinity than the canonical octarepeat region, with His-111 serving as the primary anchoring residue for 3N and 4N copper complexes at physiological pH [9]. This property makes PrP 106-126 the appropriate peptide for investigating copper-dependent mechanisms of prion neurotoxicity, aggregation, and oxidative stress—studies for which octarepeat peptides, despite their dominant presence in the PrP copper-binding literature, are not functionally equivalent [9][10].

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